molecular formula C9H12N2S2 B14516475 2-Isothiocyanato-4-methylcyclohexyl thiocyanate CAS No. 62444-43-3

2-Isothiocyanato-4-methylcyclohexyl thiocyanate

Cat. No.: B14516475
CAS No.: 62444-43-3
M. Wt: 212.3 g/mol
InChI Key: UPPIYOFUFRIHSV-UHFFFAOYSA-N
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Description

2-Isothiocyanato-4-methylcyclohexyl thiocyanate is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of both isothiocyanate and thiocyanate functional groups, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanates typically involves the reaction of amines with carbon disulfide and a desulfurizing agent. One common method is the two-step, one-pot reaction where primary amines or their salts react with carbon disulfide to form dithiocarbamates, which are then converted to isothiocyanates using a desulfurizing agent like T3P (propane phosphonic acid anhydride) . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods

Industrial production of isothiocyanates often employs similar methods but on a larger scale. The use of catalytic amounts of amine bases, such as DBU, in the reaction of isocyanides with elemental sulfur has been optimized for sustainability and efficiency . This method allows for the production of isothiocyanates with high yields and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-4-methylcyclohexyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiocyanate group can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-Isothiocyanato-4-methylcyclohexyl thiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.

    Medicine: Its anticancer properties are being explored for potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-4-methylcyclohexyl thiocyanate involves its high chemical reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis . These mechanisms contribute to its chemoprotective and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Uniqueness

2-Isothiocyanato-4-methylcyclohexyl thiocyanate is unique due to the presence of both isothiocyanate and thiocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isothiocyanates .

By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

62444-43-3

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

(2-isothiocyanato-4-methylcyclohexyl) thiocyanate

InChI

InChI=1S/C9H12N2S2/c1-7-2-3-9(13-5-10)8(4-7)11-6-12/h7-9H,2-4H2,1H3

InChI Key

UPPIYOFUFRIHSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)N=C=S)SC#N

Origin of Product

United States

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